molecular formula C10H18F2N4O B6628614 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol

3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol

Cat. No. B6628614
M. Wt: 248.27 g/mol
InChI Key: KFVQEPOGDGLVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol, also known as BTTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. The compound is a small molecule that can selectively bind to proteins and can be used as a tool to study protein-protein interactions.

Mechanism of Action

The mechanism of action of 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol involves the selective binding of the compound to proteins. 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol has a triazole ring that can form hydrogen bonds with amino acid residues on the surface of proteins. The binding of 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol to proteins can affect the conformation and stability of the protein, which can lead to changes in protein-protein interactions.
Biochemical and Physiological Effects:
3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol has been shown to have a range of biochemical and physiological effects. The compound can affect the stability and conformation of proteins, which can lead to changes in protein-protein interactions. 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol has also been shown to affect the activity of enzymes and can inhibit the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol has several advantages for lab experiments. The compound is small and can selectively bind to proteins, which makes it a valuable tool for studying protein-protein interactions. 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol is also easy to synthesize, which makes it readily available for research purposes. However, 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol has some limitations as well. The compound can affect the stability and conformation of proteins, which can lead to changes in protein-protein interactions. This can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol. One area of research is the development of new compounds that can selectively bind to proteins. Another area of research is the use of 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol in the study of protein folding and stability. Additionally, 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol could be used in the development of new drugs that target specific proteins. Overall, 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol has the potential to make significant contributions to the field of biomedical research.

Synthesis Methods

The synthesis of 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol involves a series of chemical reactions that start with the reaction between tert-butyl acetylene and azide. The resulting product is then subjected to a series of reactions that lead to the formation of 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol. The synthesis of 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol has been used in a wide range of scientific research applications. One of the most significant applications is in the study of protein-protein interactions. 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol can selectively bind to proteins, which makes it a valuable tool for studying protein-protein interactions. 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol has also been used in the study of protein folding and stability.

properties

IUPAC Name

3-[(1-tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N4O/c1-9(2,3)16-5-8(14-15-16)4-13-6-10(11,12)7-17/h5,13,17H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVQEPOGDGLVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CNCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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